N-methyl-N-phenyl-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-methyl-N-phenyl-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.173213330 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histone Deacetylase Inhibition
"N-methyl-N-phenyl-4-(1-pyrrolidinylmethyl)benzamide" derivatives have shown promise as histone deacetylase (HDAC) inhibitors, with implications for cancer therapy. One study described the synthesis and biological evaluation of a compound with selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).
Capillary Electrophoresis
Research into the separation techniques for related substances has led to the development of nonaqueous capillary electrophoresis methods. These methods have been applied to the separation of imatinib mesylate and its related substances, showcasing the technique's efficacy for quality control in pharmaceuticals (Ye et al., 2012).
Chemical Synthesis and Catalysis
Studies have also focused on the synthesis and reactivity of related compounds. For example, the meta-selective C-H borylation of benzamides and pyridines has been achieved using an iridium-catalyzed method, highlighting advances in site-selective catalysis and functionalization strategies (Yang et al., 2019).
Antiallergic Activity
Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a related series of compounds, has identified potential antiallergic properties. One compound in this series showed significant potency in a rat passive cutaneous anaphylaxis assay, suggesting a potential pathway for developing new antiallergic agents (Honma et al., 1983).
Drug Metabolism and Disposition
The metabolism and excretion pathways of "this compound" derivatives have been studied in detail. For example, vismodegib (GDC-0449), a Hedgehog pathway inhibitor, has been extensively researched to understand its metabolic fate in rats and dogs, providing insight into its pharmacokinetics and potential side effects (Yue et al., 2011).
Properties
IUPAC Name |
N-methyl-N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(18-7-3-2-4-8-18)19(22)17-11-9-16(10-12-17)15-21-13-5-6-14-21/h2-4,7-12H,5-6,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMVGFMLEDOQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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